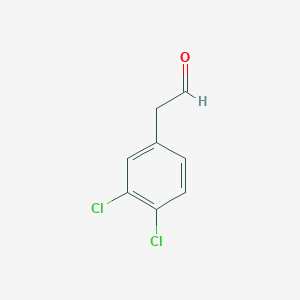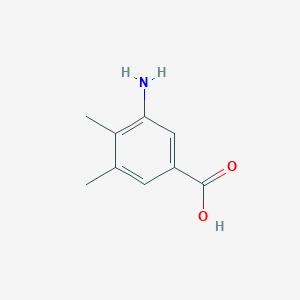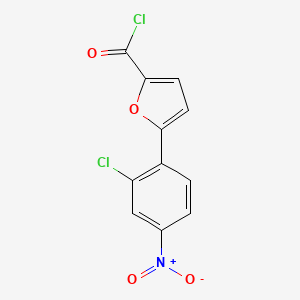
5-(2-Chlor-4-nitrophenyl)furan-2-carbonylchlorid
Übersicht
Beschreibung
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl2NO4 and a molecular weight of 286.07 g/mol . . This compound is notable for its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, suggesting that this compound may also have broad-spectrum effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have diverse biological impacts.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly impact the activity and stability of similar compounds .
Biochemische Analyse
Biochemical Properties
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes, proteins, and biomolecules, often acting as an intermediate in the formation of more complex structures. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity or protein function, making 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride a valuable tool in biochemical studies .
Cellular Effects
The effects of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of specific proteins .
Molecular Mechanism
At the molecular level, 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cell death or tissue damage. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity or altering the availability of specific cofactors. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid+SOCl2→5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride+SO2+HCl
This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Coupling Reactions: Palladium catalysts and boronic acids under basic conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Biaryl Compounds: Formed from coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the furan ring. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. For example, 5-(4-Chloro-2-nitrophenyl)-2-furoic acid lacks the carbonyl chloride group, which limits its reactivity in nucleophilic substitution reactions. Similarly, 5-Nitro-2-furoyl chloride does not have the chloro substituent, affecting its overall chemical behavior and applications.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYBZIOLAXUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403658 | |
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380594-11-6 | |
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


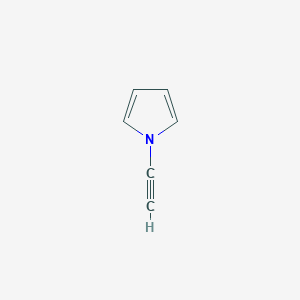
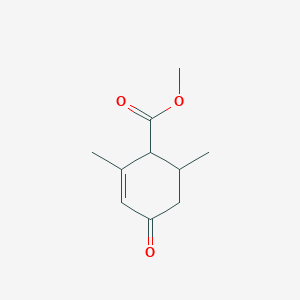
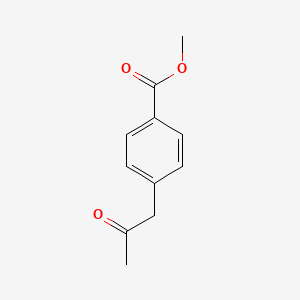
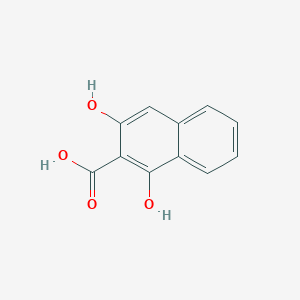
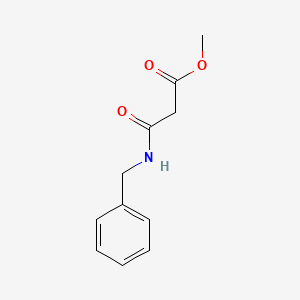


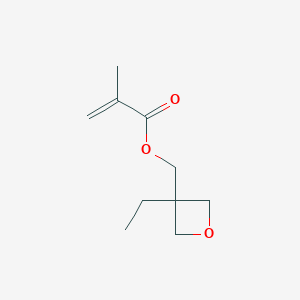

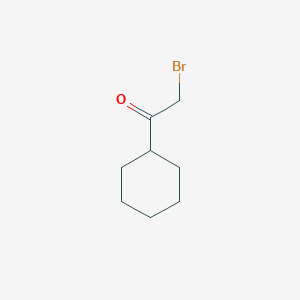
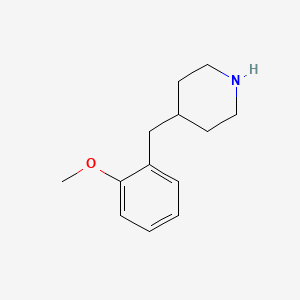
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
